Slc13A5-IN-1: A Potent and Selective Inhibitor of the Sodium-Citrate Co-transporter (SLC13A5)
Slc13A5-IN-1: A Potent and Selective Inhibitor of the Sodium-Citrate Co-transporter (SLC13A5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slc13A5-IN-1 is a small molecule inhibitor of the solute carrier family 13 member 5 (SLC13A5), a sodium-coupled citrate co-transporter. SLC13A5 plays a crucial role in cellular energy metabolism by facilitating the uptake of extracellular citrate. Dysregulation of SLC13A5 function has been implicated in various metabolic disorders and rare pediatric epilepsies. Slc13A5-IN-1 serves as a valuable research tool for investigating the physiological and pathological roles of SLC13A5. This document provides a comprehensive technical overview of Slc13A5-IN-1, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and the signaling pathways influenced by SLC13A5 inhibition.
Core Function and Mechanism of Action
Slc13A5-IN-1 functions as a selective inhibitor of the SLC13A5 transporter, also known as the Na+/citrate cotransporter (NaCT).[1] The primary role of SLC13A5 is to transport citrate from the extracellular space into the cytoplasm of cells, a process coupled to the co-transport of sodium ions.[2][3] This transporter is predominantly expressed in the liver, brain, and testes.[3][4]
By binding to the SLC13A5 transporter, Slc13A5-IN-1 effectively blocks the uptake of citrate into cells. Intracellular citrate is a key metabolic intermediate, serving as a precursor for fatty acid synthesis, a modulator of the tricarboxylic acid (TCA) cycle, and influencing gluconeogenesis. Therefore, the inhibition of SLC13A5 by Slc13A5-IN-1 can significantly impact these fundamental metabolic pathways.
Quantitative Inhibitory Data
The inhibitory potency of Slc13A5-IN-1 and other known SLC13A5 inhibitors has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Assay System | IC50 (µM) | Reference |
| Slc13A5-IN-1 | HepG2 cells (endogenous hSLC13A5) | 0.022 | |
| Slc13A5-IN-1 | Recombinant hSLC13A5 expressing cells | 0.056 | |
| BI01383298 | Human SLC13A5 | 0.024 - 0.056 | |
| PF-06761281 | HEK cells expressing NaCT | 0.51 | |
| PF-06761281 | Rat Hepatocytes | 0.12 | |
| PF-06761281 | Mouse Hepatocytes | 0.21 | |
| PF-06761281 | Human Hepatocytes | 0.74 |
Selectivity Data for Slc13A5-IN-1:
| Target | Assay System | IC50 (µM) | Reference |
| Human GlyT2 | Recombinant Human GlyT2 expressing cells | 100 |
The high IC50 value against the glycine transporter GlyT2 demonstrates the selectivity of Slc13A5-IN-1 for the SLC13A5 transporter.
Experimental Protocols
The primary method for characterizing the inhibitory activity of compounds like Slc13A5-IN-1 is the radiolabeled substrate uptake assay.
14C-Citrate Uptake Assay
This assay directly measures the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter. A reduction in the accumulation of 14C-citrate in the presence of an inhibitor is indicative of its potency.
Materials:
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Cell lines: HepG2 cells (endogenously expressing human SLC13A5) or HEK293 cells stably over-expressing human SLC13A5.
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Culture medium: Standard cell culture medium appropriate for the cell line.
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Choline buffer (mM): 140 Choline Chloride, 2 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH adjusted to 7.4.
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Sodium buffer (mM): 140 NaCl, 2 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH adjusted to 7.4.
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[1,5-14C]-Citrate (radiolabeled citrate).
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Unlabeled citrate.
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Slc13A5-IN-1 or other test inhibitors.
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Scintillation cocktail.
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Scintillation counter.
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1% SDS solution.
Protocol:
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Cell Seeding: Seed HepG2 or SLC13A5-expressing HEK293 cells in 24-well plates at a density that allows for a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
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Acclimation: On the day of the assay, aspirate the culture medium and wash the cells twice with choline buffer to remove sodium.
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Inhibitor Pre-incubation (Optional but recommended): Incubate the cells with varying concentrations of Slc13A5-IN-1 in choline buffer for a defined period (e.g., 30 minutes) at 37°C.
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Uptake Initiation: To start the uptake, replace the buffer with sodium buffer containing a fixed concentration of 14C-citrate (e.g., 100 µM) and the corresponding concentrations of the inhibitor. For competition assays, unlabeled citrate can be added.
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Incubation: Incubate the plates for a specific time (e.g., 30 minutes) at 37°C.
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Uptake Termination: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three to four times with ice-cold choline buffer to remove extracellular radiolabel.
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Cell Lysis: Lyse the cells by adding 1% SDS solution to each well and incubating for at least 30 minutes.
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Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of citrate uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Biological Relationships
The inhibition of SLC13A5 by Slc13A5-IN-1 has downstream effects on several key metabolic and signaling pathways.
Citrate Metabolism and Dependent Pathways
Caption: Mechanism of Slc13A5-IN-1 action on citrate metabolism.
Experimental Workflow for Inhibitor Characterization
Caption: General workflow for SLC13A5 inhibitor characterization.
Upstream Regulation of SLC13A5 Expression
Caption: Key regulators of SLC13A5 gene expression.
